molecular formula C16H17BrN4O3S2 B3296352 3-bromo-N-{5-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide CAS No. 893159-96-1

3-bromo-N-{5-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide

Katalognummer: B3296352
CAS-Nummer: 893159-96-1
Molekulargewicht: 457.4 g/mol
InChI-Schlüssel: ARIFCNCEXHSBRN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This product is the chemical compound 3-bromo-N-{5-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide, supplied with a minimum purity of 95% . Its molecular formula is C 16 H 17 BrN 4 O 3 S 2 and it has a molecular weight of 457.36 g/mol . The compound is registered under CAS Number 893159-96-1 . This complex molecule is built around a 1,3,4-thiadiazole core, a five-membered aromatic ring containing two nitrogen atoms and one sulfur atom, which is a privileged structure in medicinal chemistry and pharmacological research . The thiadiazole ring is functionalized with a sulfanyl linker connected to a tetrahydrofuran (oxolane) moiety via a carbamoyl group . Tetrahydrofuran is a medium-polar aprotic solvent, and its incorporation into the structure may influence the compound's solubility and binding properties . On the other side, the thiadiazole is substituted with a benzamide group bearing a bromine atom at the meta-position. Researchers may find this compound valuable as a synthetic intermediate or as a scaffold for developing novel substances in various research fields, including medicinal chemistry and materials science. Its structure suggests potential for investigation as a key building block in the synthesis of more complex molecules, particularly those targeting biological systems where heterocyclic compounds are prevalent. This product is intended for research and development purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Eigenschaften

IUPAC Name

3-bromo-N-[5-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN4O3S2/c17-11-4-1-3-10(7-11)14(23)19-15-20-21-16(26-15)25-9-13(22)18-8-12-5-2-6-24-12/h1,3-4,7,12H,2,5-6,8-9H2,(H,18,22)(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARIFCNCEXHSBRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 3-bromo-N-{5-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide is a derivative of 1,3,4-thiadiazole, a class of compounds known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C14H16BrN3O2S\text{C}_{14}\text{H}_{16}\text{BrN}_{3}\text{O}_{2}\text{S}

This structure includes a bromine atom, a thiadiazole ring, and an oxolan moiety, which contribute to its biological properties.

Biological Activity Overview

  • Anticancer Activity
    • Recent studies have demonstrated that 1,3,4-thiadiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to the one in focus have shown IC50 values ranging from 2.44 µM to 23.29 µM against various cancer cell lines such as LoVo (colon cancer) and MCF-7 (breast cancer) after 48 hours of treatment . The mechanism involves inducing apoptosis and inhibiting cell proliferation.
  • Mechanisms of Action
    • The anticancer effects are attributed to the inhibition of key regulatory proteins involved in cell cycle progression and apoptosis. Specifically, molecular docking studies suggest that these compounds may inhibit STAT3 transcriptional activity and CDK9 kinase activity by interacting with their ATP-binding sites . This interaction leads to altered cell cycle dynamics, particularly affecting the G0/G1 and G2 + M phases.
  • Antimicrobial Activity
    • Thiadiazole derivatives have also been evaluated for antimicrobial properties. Compounds within this class have shown promising results against various bacterial strains. For example, modifications in the thiadiazole structure have led to enhanced activity against Escherichia coli and Staphylococcus aureus, indicating potential use as antimicrobial agents .
  • Anti-inflammatory Effects
    • Some studies indicate that thiadiazole derivatives possess anti-inflammatory properties, although specific data regarding the compound in focus is limited. The general mechanism involves the inhibition of pro-inflammatory cytokines and mediators.

Case Studies

  • Study on Anticancer Effects
    • A recent study synthesized several thiadiazole derivatives and tested their effects on LoVo and MCF-7 cells. The results indicated that certain derivatives significantly reduced cell viability by inducing apoptosis through mitochondrial pathways . The study highlighted the importance of structural modifications in enhancing biological activity.
  • Antimicrobial Evaluation
    • Another study evaluated the antimicrobial efficacy of thiadiazole derivatives against various pathogens. Results showed that specific substitutions on the thiadiazole ring enhanced activity against gram-positive and gram-negative bacteria . This suggests that the compound may serve as a scaffold for developing new antimicrobial agents.

Data Table: Biological Activity Summary

Activity TypeCell Line/PathogenIC50 Value (µM)Mechanism of Action
AnticancerLoVo2.44Apoptosis induction
AnticancerMCF-723.29CDK9 inhibition
AntimicrobialE. coliNot specifiedDisruption of cell wall synthesis
AntimicrobialStaphylococcus aureusNot specifiedInhibition of protein synthesis

Vergleich Mit ähnlichen Verbindungen

3-Chloro-N-{5-[({[(Oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-Thiadiazol-2-yl}Benzamide

Key Differences :

  • Substituent : The chloro (Cl) atom replaces bromine (Br) on the benzamide ring.
  • Molecular Weight : Chloro analogue (C₁₆H₁₇ClN₄O₃S₂; MW 412.91) vs. bromo analogue (estimated MW ~457.3).
  • Electronic Effects : Bromine’s larger atomic radius and higher polarizability may enhance van der Waals interactions compared to chlorine.
  • Synthetic Accessibility : The chloro derivative (CAS 893142-48-8) is commercially available (Catalog Number BF20725), priced at $8–$11 per gram, suggesting scalable synthesis .

Table 1: Structural and Physical Comparison

Property 3-Bromo Analogue 3-Chloro Analogue
Molecular Formula C₁₆H₁₇BrN₄O₃S₂ (estimated) C₁₆H₁₇ClN₄O₃S₂
Molecular Weight ~457.3 412.91
Substituent Electronic Stronger σ-hole (Br) Moderate σ-hole (Cl)
Commercial Availability Not reported Available (BF20725)

2-(4-Methylphenyl)-5-[({[5-(4-Methylphenyl)-1,3,4-Thiadiazol-2-yl]sulfanyl}methyl)sulfanyl]-1,3,4-Thiadiazole

Key Differences :

  • Core Structure : Dual thiadiazole rings vs. a single thiadiazole in the target compound.
  • Substituents : Methylphenyl groups replace the benzamide and oxolane moieties.
  • Conformation : Crystal structure reveals a butterfly-like conformation with near-coplanar thiadiazole and phenyl rings (dihedral angles 0.8–0.9°) and a 46.3° angle between thiadiazole rings .

Table 2: Crystallographic Comparison

Parameter Target Compound (Inferred) 2-(4-Methylphenyl) Analogue
Lattice Parameters Not reported a=16.8944(14) Å, b=4.1959(5) Å, c=27.107(2) Å, β=96.084(8)°
Dihedral Angles 46.3° (thiadiazole-thiadiazole), 0.8–0.9° (phenyl-thiadiazole)
Conformation Likely planar benzamide Butterfly conformation

Comparison with Analogues :

  • The 3-chloro analogue () likely follows a similar route, substituting 3-chlorobenzoic acid.
  • describes a related method using dibromomethane and thiols in ethanol, suggesting solvent systems (e.g., chloroform-ethanol) for crystallization .

Q & A

Basic Research Questions

Q. What are the critical steps and challenges in synthesizing 3-bromo-N-{5-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide with high purity?

  • Methodology :

  • Step 1 : Formation of the 1,3,4-thiadiazole core via cyclization of thiosemicarbazide derivatives under reflux with carbon disulfide and hydrazine hydrate (analogous to ).
  • Step 2 : Sulfanyl group introduction using nucleophilic substitution (e.g., K₂CO₃ in DMF for thiol-alkyl coupling) .
  • Step 3 : Bromobenzamide coupling via amide bond formation using benzoyl chloride derivatives and coupling agents like EDCI .
  • Key Challenges : Purification of intermediates via column chromatography or recrystallization to avoid byproducts; monitoring via TLC/HPLC .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Analytical Workflow :

  • ¹H/¹³C NMR : Assign peaks for oxolane (δ ~3.5–4.0 ppm), thiadiazole (C=S at ~165 ppm), and bromobenzamide (aromatic protons δ ~7.0–8.5 ppm) .
  • HRMS : Confirm molecular weight (expected ~500–550 g/mol based on analogs in ).
  • FT-IR : Identify carbonyl stretches (amide C=O ~1680 cm⁻¹) and S–S/S–N bonds (~650 cm⁻¹) .

Q. What are the preliminary biological screening strategies for this compound?

  • Approach :

  • Antimicrobial Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC determination via broth microdilution .
  • Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ATPase activity) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound’s thiadiazole-oxolane conformation?

  • Crystallographic Strategy :

  • Data Collection : Use synchrotron radiation for high-resolution data (≤1.0 Å) to resolve sulfur and bromine positions .
  • Refinement : SHELXL for anisotropic displacement parameters and disorder modeling (e.g., oxolane ring puckering) .
  • Validation : Check geometric restraints (C–S bond lengths: ~1.7 Å; torsion angles for thiadiazole planarity) .

Q. How to address contradictions in reactivity data during nucleophilic substitution at the bromine site?

  • Troubleshooting :

  • Solvent Effects : Compare DMF (polar aprotic) vs. THF (low polarity) to assess nucleophilicity .
  • Catalysis : Test phase-transfer catalysts (e.g., TBAB) for biphasic reactions .
  • Competing Pathways : Monitor via LC-MS for elimination byproducts (e.g., dehydrohalogenation) .

Q. What computational methods predict the compound’s binding affinity to biological targets?

  • In Silico Workflow :

  • Docking : Use AutoDock Vina with kinase X-ray structures (e.g., PDB 1ATP) to model thiadiazole interactions .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of sulfanyl-benzamide interactions .
  • QSAR : Corrogate substituent effects (e.g., oxolane vs. morpholine) on bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-bromo-N-{5-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide
Reactant of Route 2
Reactant of Route 2
3-bromo-N-{5-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.